Sjg 136
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVMMQNDHPRQD-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177864 | |
| Record name | SJG 136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232931-57-6 | |
| Record name | SJG 136 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SJG 136 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SJG-136 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SJG 136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SJG-136 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Molecular Mechanism of Action of Sjg 136
DNA Interaction Modalities of SJG-136
SJG-136 interacts with DNA in a sequence-selective manner, primarily binding within the minor groove. nih.govnih.govoup.comaacrjournals.orgaacrjournals.orgaacrjournals.orgacs.orgnih.gov
Minor Groove Binding Specificity
SJG-136 is a minor groove binding agent. nih.govnih.govoup.comaacrjournals.orgaacrjournals.orgaacrjournals.orgacs.orgnih.gov It is designed to bind in the minor groove of DNA, spanning approximately 6 base pairs. nih.govaacrjournals.orgox.ac.uk This binding occurs with a preference for specific DNA sequences, particularly 5'-purine-GATC-pyrimidine sequences. nih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgacs.orgresearchgate.netaacrjournals.org Footprinting studies have confirmed the formation of high-affinity adducts at 5'-G-GATC-C-3' sequences. acs.orgresearchgate.netamazonaws.com Lower-affinity binding sites containing the 5'-GXXC-3' motif (where XX includes various base combinations) have also been observed. amazonaws.com
Sequence-Specific DNA Cross-Linking: Guanine (B1146940) Adduction
SJG-136 forms covalent bonds with the N2 positions of guanine bases in the DNA minor groove. oup.comaacrjournals.orgresearchgate.net This interaction leads to the formation of DNA cross-links. nih.govnih.govoup.comaacrjournals.orgaacrjournals.orgox.ac.uknih.govresearchgate.netaacrjournals.orgresearchgate.netaacrjournals.orgacs.orgnih.gov
Interstrand Cross-Link Formation and Dynamics
A key aspect of SJG-136's activity is the formation of interstrand DNA cross-links. nih.govnih.govoup.comaacrjournals.orgaacrjournals.orgox.ac.uknih.govresearchgate.netaacrjournals.orgresearchgate.netaacrjournals.orgacs.orgnih.gov These cross-links occur between two guanine residues located on opposite DNA strands, typically separated by 2 base pairs. nih.govox.ac.ukresearchgate.net The two imine moieties of SJG-136 react with the N-2 positions of guanines on opposing strands. nih.govaacrjournals.orgaacrjournals.orgaacrjournals.org This results in a cytotoxic interstrand cross-link spanning four base pairs. aacrjournals.org
Research indicates that SJG-136 interstrand cross-links form rapidly in cells and persist longer than those produced by conventional cross-linking agents like nitrogen mustards. nih.govnih.govoup.comaacrjournals.orgox.ac.ukresearchgate.net Studies using the comet assay have detected DNA interstrand cross-links in tumor cells after administration of SJG-136, with cross-links increasing with dose and remaining detectable over a 24-hour period. nih.govaacrjournals.orgaacrjournals.orgox.ac.ukresearchgate.net The rate of interstrand cross-link formation can influence DNA damage signaling. aacrjournals.org Higher concentrations over a shorter exposure time lead to rapid cross-link formation and early DNA damage signaling, while lower concentrations over a longer period result in gradual cross-link formation and delayed signaling. aacrjournals.org
Comparative Analysis of SJG-136 DNA Adducts with Conventional DNA-Interacting Agents
SJG-136 exhibits a distinct mechanism of action compared to many conventional DNA-binding agents. nih.govnih.govoup.comaacrjournals.orgaacrjournals.org Unlike conventional alkylating agents that may bind in the major groove, SJG-136 binds covalently in the minor groove. oup.comaacrjournals.org COMPARE analysis of SJG-136 against a large panel of compounds did not cluster it with known DNA-binding agents, further suggesting its unique mechanism. nih.govnih.govaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netcancer.gov
Compared to adducts formed by agents like platinum compounds or nitrogen mustards, SJG-136 DNA cross-links appear to be more resistant to recognition and repair by DNA repair enzymes. oup.comaacrjournals.orgaacrjournals.org For instance, SJG-136 cytotoxicity is less dependent on certain repair pathways like XPF-ERCC1 and homologous recombination repair factors compared to major groove cross-linking agents like melphalan. oup.com Conventional major groove binders such as cisplatin (B142131) induce a high degree of helical distortion, whereas SJG-136 causes minimal distortion. oup.com
Iii. Cellular Pharmacology and Molecular Biology of Sjg 136
Cytotoxicity Profiles in Malignant Cell Lines
SJG-136, a pyrrolobenzodiazepine (PBD) dimer, demonstrates significant cytotoxic activity across a broad spectrum of malignant cell lines. Its potency is a function of both concentration and duration of exposure, and it retains efficacy in certain drug-resistant cancer models.
The cytotoxic effect of SJG-136 is profoundly dependent on its concentration, with potent activity observed at nanomolar levels in numerous cancer cell lines. nih.govresearchgate.netresearchgate.net Studies have shown that 50% net growth inhibition (GI50) is achieved at concentrations ranging from 0.14 to 320 nmol/L, with a mean of 7.4 nmol/L across the National Cancer Institute's (NCI) 60-cell line screen. nih.gov In highly sensitive cell lines, total growth inhibition (TGI) and 50% lethality (LC50) can be reached with concentrations as low as 0.83 and 7.1 nmol/L, respectively. nih.gov
The in vitro cytotoxic activity of SJG-136 has been documented in a variety of cancer types, including leukemia, melanoma, glioma, and various carcinomas. aacrjournals.org For instance, in colon cancer cell lines such as HCT-116, HT-29, and SW620, the IC50 values are in the sub-nanomolar range (0.1-0.3 nM). nih.gov In lung cancer cell lines, the cytotoxic concentration of SJG-136 is also in the nanomolar range, with an IC50 of 1 nM in A549 cells and 21 nM in H358 cells after 72 hours of exposure. researchgate.net
The concentration required to achieve a growth inhibitory effect is also dependent on the duration of exposure. For example, in highly sensitive cell lines like NCI-H522, a GI50 can be achieved with less than six hours of exposure to concentrations as low as 0.010 to 0.063 nmol/L. aacrjournals.org In contrast, less sensitive cell lines may require longer exposure times (≥12 hours) at higher concentrations (0.18 to 1.0 nmol/L) to achieve a similar level of growth inhibition. aacrjournals.org
Cytotoxicity of SJG-136 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
|---|---|---|---|
| HCT-116 | Colon Cancer | 0.1 - 0.3 | nih.gov |
| HT-29 | Colon Cancer | 0.1 - 0.3 | nih.gov |
| SW620 | Colon Cancer | 0.1 - 0.3 | nih.gov |
| A549 | Lung Cancer | 1 (72h exposure) | researchgate.net |
| H358 | Lung Cancer | 21 (72h exposure) | researchgate.net |
| NCI-H522 | Non-small cell lung carcinoma | GI50: 0.010 - 0.063 (<6h exposure) | aacrjournals.org |
The cytotoxicity of SJG-136 is not only concentration-dependent but also time-dependent. nih.govaacrjournals.org The rate of formation of DNA interstrand cross-links (ICLs), a key mechanism of SJG-136's action, influences the activation of DNA damage signaling pathways and ultimately determines the cytotoxic outcome. nih.gov
A study comparing a short, high-concentration exposure (50 nmol/L for 1 hour) to a prolonged, low-concentration exposure (1 nmol/L for 24 hours) in HCT 116 cells revealed significant differences in the cellular response, even when similar levels of ICLs were achieved. nih.gov The short exposure led to a rapid formation of ICLs within one hour, which in turn triggered an early DNA damage response, including the formation of γH2AX foci, a prominent S-phase arrest, and phosphorylation of key signaling proteins like Nbs1 and Chk1. nih.gov
Conversely, the prolonged exposure to a low concentration of SJG-136 resulted in a more gradual formation of ICLs over 24 hours. nih.gov This slower rate of ICL formation was associated with a more limited S-phase arrest and a delayed and reduced DNA damage signaling response. nih.gov This suggests that the slower accumulation of DNA damage may be less efficiently sensed by the cell's repair machinery, leading to a greater cytotoxic effect. nih.gov This differential activation of DNA damage signaling pathways contributes to the time-dependent nature of SJG-136's cytotoxicity. nih.gov
A significant feature of SJG-136 is its ability to exert cytotoxic effects in cancer cell models that have developed resistance to other chemotherapeutic agents. nih.govnih.gov Notably, SJG-136 has demonstrated activity in a cisplatin-resistant human ovarian tumor model (CH1cisR). nih.gov This suggests that SJG-136 may be effective in treating tumors that have become refractory to platinum-based therapies.
The expression of P-glycoprotein (P-gp), encoded by the ABCB1 (mdr-1) gene, a well-known mediator of multidrug resistance, can influence the sensitivity of cancer cells to SJG-136. nih.gov Studies have shown that cell lines with high levels of P-gp expression, such as HCT-8 and HCT-15 colon cancer cells, are less sensitive to SJG-136, with higher IC50 values compared to their low-P-gp counterparts. nih.gov The cytotoxicity of SJG-136 in these resistant cells can be enhanced by the co-administration of a P-gp inhibitor like verapamil. nih.gov Furthermore, isogenic cells engineered to express mdr-1 cDNA showed a significant decrease in sensitivity to SJG-136 compared to the parental cells. nih.gov This indicates that SJG-136 is a substrate for P-gp, and its efficacy can be limited by P-gp-mediated efflux.
DNA Damage Response and Signaling Pathways Triggered by SJG-136
The primary mechanism of action of SJG-136 involves the induction of DNA damage, which subsequently activates a cascade of cellular signaling pathways. The nature and persistence of this damage are key to its potent antitumor activity.
SJG-136 is a rationally designed DNA minor groove interstrand cross-linking agent. nih.govnih.govoup.com It selectively forms covalent bonds with guanine (B1146940) residues located on opposite strands of the DNA within a 5'-GATC-3' sequence. nih.govoup.com This cross-linking action physically prevents the separation of the DNA strands, thereby blocking critical cellular processes such as replication and transcription.
A distinguishing characteristic of the DNA interstrand cross-links (ICLs) induced by SJG-136 is their rapid formation and remarkable persistence. nih.govnih.govoup.com In human tumor cells, these cross-links form quickly and remain for an extended period compared to those produced by conventional major groove cross-linking agents like nitrogen mustards. nih.govoup.com In vivo studies using xenograft models have shown that ICLs are detectable in tumor cells as early as one hour after intravenous administration of a therapeutic dose and persist for over 24 hours. nih.gov This prolonged presence of ICLs is thought to be a major contributor to the high cytotoxicity of SJG-136, as it provides a sustained signal for the induction of cell death pathways. The minimal distortion of the DNA helix caused by SJG-136 binding in the minor groove may contribute to the poor recognition of these lesions by DNA repair proteins, leading to their persistence. nih.govoup.com
While direct microscopic evidence of SJG-136-induced chromosomal aberrations is not extensively detailed in the available literature, the known consequences of unresolved ICLs strongly suggest their occurrence. The repair of ICLs is a complex process that can involve the formation of DNA double-strand breaks (DSBs) as repair intermediates. oup.com If these DSBs are not faithfully repaired through mechanisms like homologous recombination, they can result in various chromosomal abnormalities, including chromatid breaks, fusions, and rearrangements.
The sustained presence of SJG-136-induced ICLs increases the likelihood of errors during DNA replication and repair, which can manifest as chromosomal instability. This instability, characterized by an increased rate of changes in chromosome structure and number, is a hallmark of many cancers and can contribute to tumor progression and evolution. The inability of the cell to properly resolve the DNA damage inflicted by SJG-136 can therefore lead to a state of genomic chaos, ultimately triggering cell death or, in some cases, the emergence of more aggressive cancer cell populations.
Micronuclei Formation as a Biomarker of DNA Damage
The extensive DNA damage induced by SJG-136, particularly the formation of interstrand cross-links, can lead to chromosomal breaks and errors during cell division. A key indicator of this genotoxicity is the formation of micronuclei. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter cell nuclei during mitosis. The frequency of micronuclei in a cell population is a well-established measure of genotoxicity and genetic instability. In the context of SJG-136, the induction of micronuclei serves as a critical biomarker, providing a quantifiable measure of the compound's DNA-damaging effects and the resulting chromosomal instability.
Cell Cycle Perturbations and Arrest Induction
SJG-136 exerts profound effects on cell cycle progression, inducing significant perturbations and arresting cells at critical checkpoints. The nature of this cell cycle arrest is dependent on the concentration and duration of exposure. In studies using the HCT 116 human colon cancer cell line, a short, 1-hour exposure to a high concentration (50 nmol/L) of SJG-136 resulted in a prominent S phase arrest observed 8 hours after exposure. nih.gov Subsequently, these cells progressed to the G2-M phase, with a significant accumulation of cells at this checkpoint by 24 hours (68% compared to 24% in control cells). nih.gov In contrast, prolonged exposure (24 hours) to a low concentration (1 nmol/L) of SJG-136 led to a more limited S phase arrest. nih.gov This demonstrates that the rate of DNA interstrand cross-link formation directly influences the cellular response, with rapid cross-linking triggering a strong S phase checkpoint. nih.gov
| Time After Exposure Start | Effect of High Concentration (50 nmol/L for 1 hr) | Effect of Low Concentration (1 nmol/L for 24 hrs) |
|---|---|---|
| 8 hours | Prominent S phase arrest | Limited S phase arrest |
| 24 hours | Progression to and arrest at G2-M (68% of cells) | Delayed G2-M arrest |
| 48 hours | Progression to G0/G1 | Data not specified |
Modulation of DNA Repair Pathways and Gene Expression
The cellular response to SJG-136 is intrinsically linked to its interaction with DNA repair pathways. However, its mechanism deviates significantly from that of many conventional DNA-damaging agents.
While many DNA damaging agents trigger the upregulation of DNA repair genes as a survival response, evidence suggests SJG-136 may circumvent these pathways in certain contexts. For instance, in B-cell chronic lymphocytic leukemia (B-CLL) cells, treatment with SJG-136 did not lead to the upregulation of GADD45 expression, a gene typically induced by p53 in response to DNA damage. nih.gov This finding suggests that the DNA adducts formed by SJG-136 are not effectively recognized by the p53-mediated DNA excision repair system in these cells. nih.gov Information regarding the specific upregulation of RECA or the base excision repair gene XRCC1 in response to SJG-136 is not prominently featured in the reviewed scientific literature.
A crucial aspect of SJG-136's high potency is the nature of the DNA lesions it creates. SJG-136 binds to the minor groove of DNA, forming interstrand cross-links that create minimal distortion of the DNA helix. aacrjournals.org This is in contrast to major groove-binding agents like cisplatin (B142131). The DNA cross-links formed by SJG-136 appear to be more resistant to recognition and repair by cellular DNA repair enzymes. aacrjournals.org This poor recognition results in the rapid formation and subsequent persistence of the cross-links within the DNA of tumor cells. nih.gov This slow repair of both mono-adducts and, more critically, interstrand cross-links is a likely contributor to the compound's pronounced and lasting cytotoxicity. nih.gov
Phosphorylation Events in DNA Damage Checkpoint Activation (e.g., γ-H2AX, Nbs1, Chk1, p53, p21)
Upon formation of DNA cross-links by SJG-136, a cascade of signaling events is initiated to activate DNA damage checkpoints. This response involves the phosphorylation of key proteins that act as sensors, mediators, and effectors. One of the earliest events is the phosphorylation of the histone variant H2AX on serine 139, forming γ-H2AX. nih.gov The formation of γ-H2AX foci at the sites of damage is a sensitive marker of DNA double-strand breaks and other complex lesions.
Studies have shown that a short exposure to high concentrations of SJG-136 leads to early γ-H2AX foci formation (within 4 hours) and a greater phosphorylation of Nbs1 (on serine 343) and Chk1 (on serine 317) compared to a prolonged, low-concentration exposure. nih.gov Prolonged exposure was also associated with reduced phosphorylation of the tumor suppressor protein p53 on serines 15 and 20, and a less prominent increase in the levels of the cyclin-dependent kinase inhibitor p21. nih.gov The activation of these checkpoint proteins is critical for halting the cell cycle to allow time for repair, and if the damage is too severe, for initiating apoptosis.
| Protein | Modification/Change | Significance |
|---|---|---|
| H2AX | Phosphorylation (γ-H2AX) | Early marker of DNA damage response. nih.gov |
| Nbs1 | Phosphorylation (Serine 343) | Component of the DNA damage sensing complex. nih.gov |
| Chk1 | Phosphorylation (Serine 317) | Key transducer kinase in the DNA damage checkpoint. nih.gov |
| p53 | Phosphorylation (Serines 15 & 20) | Activation of the tumor suppressor pathway. nih.gov |
| p21 | Increased protein levels | Effector of cell cycle arrest. nih.gov |
Differential Sensitivity of Cancer Cells versus Normal Hematopoietic Cells to SJG-136
SJG-136 has demonstrated potent and selective cytotoxicity against malignant cells. In preclinical evaluations using primary tumor cells from patients with B-cell chronic lymphocytic leukemia (B-CLL), SJG-136 induced apoptosis at a very low mean concentration (LD50 of 9.06 nmol/L). nih.gov Notably, its effectiveness was not diminished in B-CLL cells that carried poor prognostic markers, such as p53 mutations or unmutated VH genes, which often confer resistance to standard chemotherapies. nih.gov This suggests a mechanism of action that can circumvent common resistance pathways in these cancer cells. nih.gov
While direct comparative studies on the cytotoxicity of SJG-136 against normal hematopoietic progenitor cells are not extensively detailed in the reviewed literature, results from early-phase clinical trials provide indirect evidence of a therapeutic window. A phase I study in patients with advanced solid tumors noted a lack of serious hematologic toxicities, which are common dose-limiting side effects for many DNA-damaging agents. aacrjournals.org This observation suggests that at therapeutic concentrations, SJG-136 may be less toxic to the rapidly dividing normal hematopoietic cells in the bone marrow compared to its potent cytotoxic effect on susceptible cancer cells. aacrjournals.org This differential sensitivity is a critical attribute for any effective anticancer agent.
Investigations into Ancillary Molecular Targets (e.g., Src Kinase Inhibition)
While the primary mechanism of action for SJG-136 is the formation of DNA interstrand cross-links in the minor groove, research has also explored other potential molecular targets that may contribute to its potent antitumor activity. researchgate.netnih.govnih.gov These investigations have revealed that SJG-136 may not exclusively target DNA, with evidence pointing towards its interaction with other key cellular proteins.
A notable discovery in this area is the identification of SJG-136 as a potential inhibitor of Src kinase, a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, invasion, and migration. e-century.usnih.gov This finding originated from a computational study that utilized a pharmacophore-based virtual screening approach to identify novel Src inhibitors from the National Cancer Institute (NCI) compound dataset. e-century.us
The computational model, built using known Src inhibitors, identified SJG-136 as a candidate Src-targeted inhibitor. e-century.us Subsequent experimental validation using an enzyme-linked immunosorbent assay (ELISA) confirmed that SJG-136 exerts a significant inhibitory effect on Src kinase activity in a dose-dependent manner. researchgate.nete-century.us
Further investigations into the molecular consequences of this inhibition revealed that SJG-136 also suppresses several Src-related downstream signaling pathways. e-century.us The mutually activated FAK/Src complex is known to initiate multiple signaling cascades by phosphorylating other proteins. nih.gov Treatment with SJG-136 was shown to inhibit the phosphorylation and activity of key proteins in these pathways, including Focal Adhesion Kinase (FAK), paxillin, p130Cas, PI3K, AKT, and MEK. e-century.us The inhibition of these pathways is crucial as they are deeply involved in processes that regulate cell migration, adhesion, and proliferation. nih.govresearchgate.net
The table below summarizes the research findings regarding the inhibitory effects of SJG-136 on Src kinase and its associated signaling pathways.
| Target | Effect of SJG-136 | Downstream Consequence | Reference |
|---|---|---|---|
| Src Kinase | Significant, dose-dependent inhibition of activity/phosphorylation. | Disruption of primary signaling cascades controlling cell growth, migration, and invasion. | e-century.us |
| Focal Adhesion Kinase (FAK) | Inhibition of phosphorylation. | Reduced cell migration and adhesion signaling. | e-century.us |
| Paxillin | Inhibition of phosphorylation. | Altered focal adhesion dynamics and reduced cell migration. | e-century.usnih.gov |
| p130Cas | Inhibition of phosphorylation. | Reduced membrane ruffling and lamellipodial extension, leading to decreased cell migration. | e-century.usnih.gov |
| PI3K/AKT Pathway | Inhibition of pathway activity. | Decreased cell survival and proliferation signals. | e-century.usresearchgate.net |
| MEK Pathway | Inhibition of pathway activity. | Suppression of the downstream ERK1/2 pathway, leading to reduced cell proliferation. | e-century.usresearchgate.net |
These findings suggest that the anticancer effects of SJG-136 may be multifaceted, stemming not only from its ability to induce DNA damage but also from its capacity to disrupt key oncogenic signaling pathways through the inhibition of ancillary targets like Src kinase. e-century.us This dual activity could contribute to its broad spectrum of antitumor efficacy.
Iv. Preclinical Efficacy Studies of Sjg 136 in Cancer Models
In Vitro Efficacy in Cancer Cell Panels
Broad Spectrum Antitumor Activity in Human and Canine Cell Lines
SJG-136 has demonstrated potent in vitro cytotoxicity across a broad spectrum of human cancer cell lines. nih.govaacrjournals.orgnih.gov Testing in the National Cancer Institute's (NCI) 60 cell line screen revealed that SJG-136 is very potent and exhibits a differential pattern of activity, with some cell types being significantly more sensitive. aacrjournals.orgaacrjournals.orgnih.gov Growth inhibition in sensitive cell lines, such as NCI-H522 (lung carcinoma), HL-60 (promyelocytic leukemia), and Molt-4, was observed at subnanomolar concentrations. aacrjournals.orgaacrjournals.org
Beyond human cell lines, SJG-136 has also shown activity against a panel of canine cancer cells. arctomsci.com In these canine cell lines, SJG-136 reduced viability with GI50 values ranging from 0.33 to over 100 nM after a 1-hour exposure and from less than 0.03 to 17.33 nM following continuous exposure. arctomsci.com
Comparative Cytotoxicity Across Diverse Tumor Histologies
The in vitro studies have highlighted the potent cytotoxicity of SJG-136 across various tumor histologies. For instance, it was found to be highly potent in colon cancer cell lines such as HCT-116, HT-29, and SW620, with IC50 values ranging from 0.1 to 0.3 nM. nih.gov Ovarian cancer cell lines, including A2780, A2780cisR, CH1, CH1cisR, and SKOV-3, also showed sensitivity to SJG-136, with IC50 values in the picomolar to subnanomolar range. arctomsci.com
Comparative in vitro studies using a panel of tumor cell lines, including leukemia, melanoma, glioma, and carcinoma cell lines, demonstrated that SJG-136 possesses time- and concentration-dependent activity in all tested lines. aacrjournals.orgresearchgate.net The concentrations and exposure times required to achieve 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell kill (LC50) varied across these cell lines, indicating differential sensitivity profiles. researchgate.net
However, the expression of P-glycoprotein (ABCB1) has been shown to influence the in vitro cytotoxicity of SJG-136. nih.gov Cell lines expressing significant levels of mdr-1, such as HCT-8 and HCT-15 colon cancer cells, were less sensitive to SJG-136 compared to those with lower expression. nih.gov This suggests that P-glycoprotein can impact the activity of SJG-136.
Table 1: Representative In Vitro Cytotoxicity Data for SJG-136
| Cell Line | Histology | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 0.1-0.3 | nih.gov |
| HT-29 | Colon Carcinoma | 0.1-0.3 | nih.gov |
| SW620 | Colon Carcinoma | 0.1-0.3 | nih.gov |
| A2780 | Ovarian Carcinoma | 0.0225 | arctomsci.com |
| A2780cisR | Ovarian Carcinoma | 0.024 | arctomsci.com |
| CH1 | Ovarian Carcinoma | 0.12 | arctomsci.com |
| CH1cisR | Ovarian Carcinoma | 0.6 | arctomsci.com |
| SKOV-3 | Ovarian Carcinoma | 9.1 | arctomsci.com |
| NCI-H522 | Lung Carcinoma | Subnanomolar | aacrjournals.orgaacrjournals.org |
| HL-60 | Promyelocytic Leukemia | Subnanomolar | aacrjournals.orgaacrjournals.org |
| Molt-4 | Leukemia | Subnanomolar | aacrjournals.orgaacrjournals.org |
| HCT-8 (mdr-1 high) | Colon Carcinoma | 2.3 | nih.gov |
| HCT-15 (mdr-1 high) | Colon Carcinoma | 3.7 | nih.gov |
Note: IC50 values can vary depending on the assay and exposure time used in different studies.
In Vivo Antitumor Activity in Xenograft Models
Efficacy in Human Tumor Xenografts (e.g., Melanoma, Ovarian Carcinoma, Breast Carcinoma, Glioma, Colon Carcinoma, Leukemia, Lung Carcinoma)
SJG-136 has demonstrated significant in vivo antitumor activity in a wide range of human tumor xenograft models grown in athymic mice. nih.govaacrjournals.orgnih.gov Efficacy evaluations were conducted in models including melanoma (LOX IMVI, UACC-62), ovarian carcinoma (OVCAR-3, OVCAR-5), breast carcinoma (MDA-MB-435), gliomas (SF-295, C-6), colon carcinoma (LS-174T), promyelocytic leukemia (HL-60 TB), and lung carcinoma (NCI-H522). aacrjournals.orgnih.govcapes.gov.br
SJG-136 was active against both small and large xenografts, resulting in tumor mass reductions in all 10 models studied. aacrjournals.orgnih.gov Significant tumor growth delays were observed in nine models, and cell kill ranging from 1.9 to 7.2 logs occurred in six models. aacrjournals.orgnih.gov Tumor-free responses were also noted in six of the models tested. aacrjournals.orgnih.gov
The activity of SJG-136 in xenograft models has been observed across different administration schedules, including intravenous bolus injections and 5-day continuous infusions. aacrjournals.orgnih.gov Bolus administrations for 5 consecutive days (qd x 5) generally conferred the greatest efficacy in athymic mice. aacrjournals.orgnih.govcapes.gov.br SJG-136 demonstrated antitumor effects over a wide dose range in these models. aacrjournals.orgnih.govcapes.gov.br
Table 2: Summary of In Vivo Efficacy of SJG-136 in Human Tumor Xenografts
| Tumor Histology | Xenograft Model | Observed Efficacy Outcomes | Reference |
| Melanoma | LOX IMVI | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Melanoma | UACC-62 | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Ovarian Carcinoma | OVCAR-3 | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Ovarian Carcinoma | OVCAR-5 | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Breast Carcinoma | MDA-MB-435 | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Glioma | SF-295 | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Glioma | C-6 (rat glioma) | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Colon Carcinoma | LS-174T | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Promyelocytic Leukemia | HL-60 TB | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
| Lung Carcinoma | NCI-H522 | Tumor mass reduction, growth delay, cell kill, tumor-free response | aacrjournals.orgnih.gov |
Activity Against Cisplatin-Resistant Tumor Xenograft Models
Importantly, SJG-136 has demonstrated activity in xenograft models resistant to cisplatin (B142131), a common chemotherapy agent. Studies in mice bearing CH1 and CH1cisR xenografts, a cisplatin-resistant human ovarian tumor model, showed that SJG-136 produced antitumor activity. nih.govnih.gov This suggests that SJG-136's distinct mechanism of action, involving sequence-specific DNA minor groove cross-linking, may overcome resistance mechanisms associated with conventional platinum-based therapies. nih.govaacrjournals.orgref.ac.uk
Efficacy in Alternate Rodent Species Tumor Models
To assess its activity in species other than mice, SJG-136 was also evaluated in athymic rats bearing tumor grafts. aacrjournals.org SJG-136 was found to be efficacious in athymic rats bearing C-6 (rat glioma) and LS-174T (human colon cancer) tumor grafts. aacrjournals.org This indicates that the antitumor activity of SJG-136 extends to alternate rodent species tumor models. aacrjournals.org
Tumor Regression and Growth Delay Assessment
SJG-136 has shown significant activity against both small (150 mg) and large (250–400 mg) xenografts, resulting in tumor mass reductions across a panel of 10 different tumor models. aacrjournals.orgnih.govresearchgate.net These models included melanomas (LOX IMVI and UACC-62), ovarian carcinomas (OVCAR-3 and OVCAR-5), breast carcinoma (MDA-MB-435), gliomas (SF-295 and C-6), colon carcinoma (LS-174T), promyelocytic leukemia (HL-60 TB), and lung carcinoma (NCI-H522). aacrjournals.orgnih.govresearchgate.netcapes.gov.br
Significant tumor growth delays were observed in nine out of the ten models evaluated. aacrjournals.orgnih.govresearchgate.net In athymic mice bearing various xenograft tumors, SJG-136 treatment led to significant growth delays ranging from 32% to 575%. aacrjournals.orgnih.gov Prominent growth delays exceeding 200% were observed even at the lowest effective doses tested in certain models. aacrjournals.org In the early-stage SF-295 and advanced-stage LOX IMVI models, a delay in detecting tumor growth suppression was noted, with maximum tumor regression occurring around 7 days after treatment initiation. aacrjournals.org
SJG-136 also demonstrated high effectiveness in two evaluated advanced-stage xenograft models, showing minimum %C values (a measure of tumor size relative to control) ranging from 0% to 100% with notable growth delays. aacrjournals.org For instance, in the cisplatin-sensitive CH1 ovarian tumor model, SJG-136 at 0.2 mg/kg achieved comparable tumor growth delay levels to cisplatin at 4 mg/kg. researchgate.netresearchgate.net Importantly, SJG-136 produced a significant growth delay in the cisplatin-resistant CH1cisR tumor model, where cisplatin was ineffective. researchgate.netresearchgate.net
Quantification of Tumor-Free Responses and Log Cell Kill
Preclinical studies have quantified the efficacy of SJG-136 by assessing the incidence of tumor-free responses and calculating log cell kill values. Tumor-free responses were observed in six out of the ten tumor models tested, with the number of tumor-free mice ranging from 1 to 4 out of 6 animals in these responsive models. aacrjournals.orgnih.govresearchgate.netdntb.gov.ua
The extent of cell killing was quantified in six models, with log cell kill values ranging between 1.9 and 7.2 logs. aacrjournals.orgnih.govresearchgate.net This indicates a substantial reduction in tumor cell populations following SJG-136 treatment in sensitive models. The three highest doses tested on a qd×5 schedule were consistently associated with multilog cell kills and prominent growth delays. aacrjournals.org
The following table summarizes representative data on tumor-free responses and log cell kill observed in preclinical studies:
| Tumor Model | Tumor-Free Responses (n/total) | Log Cell Kill Range | Citation |
| Various (6 models) | 1-4 / 6 | 1.9 - 7.2 | aacrjournals.orgnih.govresearchgate.netdntb.gov.ua |
| MDA-MB-435 | 3/6 | 3 | cancer.gov |
| OVCAR-3 | 0/6 | 7 | cancer.gov |
| UACC-62 | 0/6 | 22 | cancer.gov |
| OVCAR-5 | 0/6 | 38 | cancer.gov |
*Note: The values for UACC-62 and OVCAR-5 in snippet cancer.gov appear inconsistent with log cell kill values and might represent a different metric or an error in the source. Data from other sources consistently report log cell kill between 1.9 and 7.2 logs aacrjournals.orgnih.govresearchgate.net.
Pharmacodynamic Markers of SJG-136 Activity in Preclinical Models (e.g., DNA Cross-linking Detection)
The primary mechanism of action for SJG-136 involves the formation of DNA interstrand cross-links. researchgate.netaacrjournals.orgnih.gov These cross-links are formed by the reaction of the two imine moieties of SJG-136 with the N2 positions of guanine (B1146940) residues on opposite DNA strands, with a preference for 5'-purine-GATC-pyrimidine sequences. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.org
Detection of DNA cross-linking has served as a key pharmacodynamic marker in preclinical studies. Using techniques such as the comet assay (Single Cell Gel Electrophoresis), DNA interstrand cross-links have been detected in tumor cells in vivo following intravenous administration of SJG-136. researchgate.netaacrjournals.orgnih.govaacrjournals.orgaacrjournals.org
In mice bearing the LS174T human colon xenograft, DNA cross-links were detectable in tumor cells as early as 1 hour after intravenous administration of a therapeutic dose and persisted over a 24-hour period. aacrjournals.orgnih.govaacrjournals.org This persistence contrasts with the cross-links produced by some conventional cross-linking agents. aacrjournals.orgnih.gov
Studies using a hollow fiber assay, a model facilitating preclinical pharmacodynamic investigations, also demonstrated SJG-136-induced DNA cross-linking. spandidos-publications.coma2bchem.com Specifically, a 27.3% DNA cross-linking effect was observed in the HL60 acute promyelocytic leukemia cell line following treatment with 0.3 mg/kg SJG-136 in this model. spandidos-publications.com
Evidence of DNA interaction in lymphocytes and tumor cells has also been shown through the sensitive γ-H2AX assay. researchgate.netaacrjournals.orgbrad.ac.uk Compared to adducts formed by other DNA-interacting agents like platinum compounds, the DNA cross-links generated by SJG-136 appear to be more resistant to recognition and repair by DNA repair enzymes. aacrjournals.orgaacrjournals.org
V. Translational and Clinical Research of Sjg 136
Pharmacodynamic Markers in Clinical Investigations
Pharmacodynamic (PD) endpoints were evaluated in clinical studies of SJG-136 to understand the drug's interaction with its target and potential biological effects nih.govresearchgate.netaacrjournals.orgnih.govresearchgate.netbrad.ac.uk. These investigations aimed to provide insights into drug activity at the molecular level in treated patients.
DNA Damage Detection in Peripheral Blood Lymphocytes (e.g., γ-H2AX Foci, Comet Assay)
Assessment of DNA damage in peripheral blood lymphocytes (PBLs) has been utilized as a pharmacodynamic marker for SJG-136 activity in clinical trials aacrjournals.orgnih.govresearchgate.netbrad.ac.ukaacrjournals.orgucl.ac.uk. The γ-H2AX assay, a sensitive method for detecting DNA double-strand breaks and other forms of DNA damage, has provided evidence of DNA interaction by SJG-136 in circulating lymphocytes aacrjournals.orgnih.govresearchgate.netbrad.ac.ukaacrjournals.orgucl.ac.uk. In one Phase I study, γ-H2AX foci induction was observed in all lymphocyte samples following SJG-136 treatment aacrjournals.orgaacrjournals.org. Maximal γ-H2AX foci formation in PBLs was detected at 24 hours post-infusion of SJG-136 in a Phase I clinical trial ucl.ac.uk. Increased foci induction was also noted in tumor biopsies from two patients ucl.ac.uk. The γ-H2AX assay offered conclusive evidence of drug-DNA interaction in lymphocytes from all patients evaluated and in tumor samples where assessment was possible aacrjournals.org.
In contrast, the Comet assay, used to detect DNA interstrand cross-linking, did not show evidence of DNA interstrand cross-linking in human blood lymphocytes in one study aacrjournals.orgnih.govresearchgate.netbrad.ac.uk. This difference compared to the γ-H2AX findings suggests potential differences in the sensitivity of the assays or the types of DNA damage being predominantly detected in PBLs. The γ-H2AX assay is considered a sensitive marker for interstrand cross-link-associated damage ucl.ac.uk.
Correlation of Pharmacodynamic Endpoints with Clinical Response
Clinical trials of SJG-136 have reported instances of anti-tumor activity, including partial responses (PR) and stable disease (SD) aacrjournals.orgascopubs.org. In one study on a daily × 3 schedule, at the MTD, there was 1 confirmed PR in a patient with platinum-resistant ovarian cancer, 1 unconfirmed PR in a patient with poorly differentiated carcinoma, and 2 patients achieved stable disease aacrjournals.org. Another study administering SJG-136 every 21 days reported disease stabilization for over 6 weeks in 10 patients, with two patients maintaining stable disease for over 12 weeks aacrjournals.orgnih.govresearchgate.netbrad.ac.uk. This study also reported 2 PRs ascopubs.org.
While DNA interstrand cross-links detected by PD analysis correlated with systemic exposure of SJG-136 in one study, a direct correlation between the magnitude of pharmacodynamic markers (such as γ-H2AX foci formation or Comet assay results) and specific clinical responses (PR or SD) is not explicitly detailed in the provided information nih.govresearchgate.net. The potential for correlating DNA adduct formation in peripheral blood mononuclear cells (PBMCs) with that in tumor tissue has been suggested as a noninvasive approach for predicting response to therapy aacrjournals.org.
Preclinical Safety and Toxicity Profile relevant to Clinical Translation
Preclinical toxicology studies of SJG-136 provided important information for translating the compound to clinical trials aacrjournals.orgresearchgate.net. In rodent models, dose-limiting toxicities included myelotoxicity and gastrointestinal toxicity aacrjournals.orgresearchgate.net. Studies in dogs suggested this species might be a more appropriate model for predicting human toxicity compared to rats cancer.gov. In dogs, prominent bone marrow suppression was observed at higher doses, although it was reversible cancer.gov.
Hematologic Toxicity Considerations (e.g., Myelosuppression, Thrombocytopenia)
In contrast to preclinical observations in rodents, significant myelosuppression was not a consistent finding in some clinical trial schedules of SJG-136 nih.govresearchgate.netaacrjournals.orgascopubs.org. However, hematologic toxicities were observed in other clinical settings. Grade 4 neutropenia and Grade 4 thrombocytopenia were defined as dose-limiting toxicities in the design of one trial nih.gov. Grade 3 thrombocytopenia was reported as a toxicity in one study and occurred in 14% of patients at a specific dose level during the first cycle nih.gov.
Non-Hematologic Toxicities (e.g., Vascular Leak Syndrome, Hepatotoxicity, Fatigue, Hypoalbuminemia)
Several non-hematologic toxicities were identified as significant or dose-limiting in clinical trials of SJG-136. Vascular leak syndrome (VLS) emerged as a major dose-limiting toxicity, characterized by manifestations such as peripheral edema, hypoalbuminemia, pleural effusions, and ascites nih.govaacrjournals.orgnih.govresearchgate.netbrad.ac.uk. Liver toxicity, including elevated liver function tests and delayed increases in transaminases (Grade 2-4), was also a significant and dose-limiting toxicity nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govresearchgate.netbrad.ac.uk. Delayed liver toxicity of Grade 3/4 was a dose-limiting event on one schedule nih.govresearchgate.netaacrjournals.org. Fatigue was another frequently observed and dose-limiting toxicity nih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.govresearchgate.netbrad.ac.uk. Hypoalbuminemia was a characteristic feature of VLS and was commonly experienced by patients, sometimes preceding the onset of edema, fatigue, and dyspnea nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govresearchgate.netbrad.ac.uk. The etiology of the observed VLS and hepatotoxicity remains unclear and is an area of ongoing preclinical research aacrjournals.orgnih.govresearchgate.netbrad.ac.uk. An alternative explanation proposed for hypoalbuminemia is the third-spacing of fluid with accompanying albumin escape into the tissues nih.govresearchgate.net.
Other reported non-hematologic toxicities included edema, dyspnea, myalgias, nausea, dyspepsia, diarrhea, pruritus, nail changes, mucositis, bloating, insomnia, and neuropathy nih.govnih.govascopubs.org.
Phase I Clinical Trial Outcomes and Dose-Limiting Toxicities
Phase I studies were conducted to determine the maximum tolerated dose (MTD), safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of SJG-136 in patients with advanced solid tumors and hematologic malignancies. nih.govaacrjournals.orgascopubs.orgaacrjournals.orgnih.gov Different dosing schedules were evaluated, including daily for 5 days every 21 days (Schedule A), daily for 3 days every 21 days (Schedule B), and a single dose every 21 days. nih.govaacrjournals.orgresearchgate.netaacrjournals.orgnih.gov
In a Phase I study in patients with advanced solid tumors using a daily x 5 schedule, dose-limiting toxicities (DLTs) in Cycle 1 included Grade 3 edema, dyspnea, fatigue, and delayed Grade 3/4 liver toxicity. nih.govaacrjournals.orgnih.gov Similar toxicities were observed in Cycle 2 at the 24 µg/m² dose level. nih.govaacrjournals.org In a study using a daily x 3 schedule, DLTs at the 35 µg/m² dose level were Grade 3 soft tissue edema, dyspnea, and fatigue in one patient, and Grade 3 transaminitis in another. ascopubs.org Grade 1 edema was also noted during Cycles 2-4 in patients treated at the 30 µg/m² dose level. ascopubs.org A separate Phase I study in patients with advanced solid tumors administering SJG-136 as a short infusion every 21 days identified the MTD as 45 µg/m². aacrjournals.orgresearchgate.net The main drug-related adverse event in this study was vascular leak syndrome (VLS), characterized by hypoalbuminemia, pleural effusions, ascites, and peripheral edema. aacrjournals.orgresearchgate.net Other toxicities included elevated liver function tests and fatigue. aacrjournals.orgresearchgate.net
In a Phase I trial in patients with relapsed or refractory leukemias using a daily x 5 schedule, the dose of 36 mcg/m² was above the MTD, with the DLT being Grade 3 soft tissue edema. ascopubs.org Manifestations of vascular leak, including Grade I/II hypoalbuminemia, edema, and pleural effusions, were seen at doses of 24 mcg/m² and above. ascopubs.org
Table 1: Summary of Dose-Limiting Toxicities in Phase I Trials
| Dosing Schedule | Dose Level (µg/m²) | Dose-Limiting Toxicities |
| Daily x 5 (Solid Tumors) | 48 | Grade 3 edema, dyspnea, fatigue, delayed Grade 3/4 liver toxicity nih.govaacrjournals.orgnih.gov |
| Daily x 5 (Leukemias) | 36 | Grade 3 soft tissue edema ascopubs.org |
| Daily x 3 (Solid Tumors) | 35 | Grade 3 soft tissue edema, dyspnea, fatigue; Grade 3 transaminitis ascopubs.org |
| Every 21 Days (Solid Tumors) | >45 | Vascular Leak Syndrome (Grade 3 edema, pleural effusions, ascites, hypoalbuminemia), hepatotoxicity, fatigue aacrjournals.orgresearchgate.net |
Observed Toxicities and their Clinical Management
The observed toxicities in Phase I trials of SJG-136 included soft tissue edema, dyspnea, fatigue, delayed liver toxicity (transaminitis), hypoalbuminemia, pleural effusions, and ascites, collectively indicative of vascular leak syndrome (VLS). nih.govaacrjournals.orgascopubs.orgaacrjournals.orgnih.govascopubs.orgresearchgate.net Other non-dose-limiting toxicities reported included nausea, bloating, and insomnia. ascopubs.org
In the Phase I study using a daily x 3 schedule, the observed toxicities were manageable with supportive care, including steroid premedication (dexamethasone) and early diuretic support (spironolactone). nih.govaacrjournals.orgnih.govascopubs.org Most symptoms of edema and liver toxicity resolved over 2-3 weeks following discontinuation of SJG-136 and aggressive diuresis. nih.gov
Relationship between Toxicities and DNA Damage Induction
SJG-136 exerts its antitumor activity by forming DNA cross-links. nih.govaacrjournals.orgresearchgate.net Pharmacodynamic studies in Phase I trials investigated the relationship between SJG-136 exposure and DNA damage. DNA interstrand cross-links were detectable in peripheral blood mononuclear cells (PBMCs) following SJG-136 administration and were still detectable immediately before the next cycle, indicating persistent DNA damage. nih.govaacrjournals.orgresearchgate.netnih.gov
In one study, DNA interstrand cross-links correlated with systemic exposure of SJG-136. nih.govaacrjournals.orgresearchgate.netnih.gov Evidence of DNA interaction in lymphocytes and tumor cells was also shown through a sensitive γ-H2AX assay. aacrjournals.orgresearchgate.net DNA damage was noted in circulating lymphocytes at all dose levels studied. aacrjournals.orgresearchgate.net While SJG-136 was confirmed to cause DNA damage at clinically attainable concentrations, the exact etiology of the observed toxicities, particularly VLS and hepatotoxicity, was not fully clear from the initial Phase I studies and was subject to further preclinical research. aacrjournals.orgresearchgate.net Changes in pharmacokinetic parameters, such as substantial changes in the volume of distribution at steady-state, occurred in some patients prior to the onset of edema, suggesting a potential link between systemic exposure, altered drug distribution, and the development of vascular leak. nih.govaacrjournals.orgresearchgate.netnih.gov
Overview of Phase II Clinical Trial Development and Outcomes
Based on the activity and manageable toxicity observed in Phase I trials with supportive management, SJG-136 advanced to Phase II clinical trials. nih.govaacrjournals.orgnih.gov These trials aimed to further evaluate the efficacy and safety of SJG-136 in specific cancer types where preclinical activity was noted or where there was an unmet medical need. xogene.commedpath.comdrugbank.com
Trials in Epithelial Ovarian Cancer, Primary Peritoneal Cancer, and Fallopian Tube Cancer
SJG-136 was investigated in Phase II trials for the treatment of recurrent or persistent epithelial ovarian cancer, primary peritoneal cancer, and fallopian tube cancer, particularly in patients who had not responded to prior platinum-based chemotherapy. xogene.commedpath.comdrugbank.comdrugbank.comdrugbank.com One such Phase II trial (NCT01200797) specifically enrolled patients with these cancer types who were considered platinum-refractory or -resistant. xogene.comdrugbank.comdrugbank.com
Table 2: Phase II Trial in Epithelial Ovarian, Primary Peritoneal, and Fallopian Tube Cancer (NCT01200797)
| Aspect | Details | Source |
| Study ID | NCT01200797 xogene.comdrugbank.comdrugbank.com | xogene.comdrugbank.comdrugbank.com |
| Cancer Types | Recurrent or persistent epithelial ovarian, primary peritoneal, or fallopian tube carcinoma xogene.comdrugbank.comdrugbank.com | xogene.comdrugbank.comdrugbank.com |
| Prior Treatment | Did not respond to previous treatment with cisplatin (B142131) or carboplatin (B1684641) (platinum refractory/resistant) xogene.com | xogene.com |
| Status | Terminated xogene.comdrugbank.comdrugbank.com | xogene.comdrugbank.comdrugbank.com |
| Phase | Phase 2 xogene.comdrugbank.comdrugbank.com | xogene.comdrugbank.comdrugbank.com |
| Primary Endpoint | Overall Response (OR) per RECIST v1.1, Progression-Free Survival (PFS), Worst-grade Toxicity larvol.com | larvol.com |
Trials in Hematologic Malignancies (e.g., Acute Myeloid Leukemia, Myelodysplastic Syndromes, Chronic Lymphocytic Leukemia)
SJG-136 also entered Phase II studies against hematologic malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and chronic lymphocytic leukemia (CLL). ascopubs.orgmedpath.comdrugbank.commdpi.com A CTEP-sponsored Phase I trial specifically evaluated SJG-136 in patients with relapsed or refractory acute leukemias (AML, ALL, high risk MDS, CML blast phase) or relapsed or refractory CLL. ascopubs.org While this was a Phase I study, it provided initial data on the activity and tolerability of SJG-136 in these patient populations. ascopubs.org SJG-136 was listed in trials studying the treatment of Secondary Acute Myeloid Leukemia, de Novo Myelodysplastic Syndromes, and Refractory Chronic Lymphocytic Leukemia. medpath.comdrugbank.com
Table 3: Phase I Trial in Relapsed/Refractory Leukemias (NCT00301769)
| Aspect | Details | Source |
| Study ID | NCT00301769 medpath.com | medpath.com |
| Cancer Types | Relapsed or Refractory Acute Leukemia (AML, ALL, high risk MDS, CML blast phase), Relapsed or Refractory CLL ascopubs.org | ascopubs.org |
| Status | Terminated medpath.com | medpath.com |
| Phase | Phase 1 medpath.com | medpath.com |
| Outcomes Reported | MTD determination, DLTs (Grade 3 soft tissue edema, vascular leak manifestations), 1 PR, 8 SD, 6 progression in 16 patients ascopubs.org | ascopubs.org |
Factors Influencing Trial Progression and Termination
Note: A table listing compound names and their corresponding PubChem CIDs would be included here based on the content of the article.
5.5. Strategies for Combination Therapies involving SJG-136 (e.g., PARP Inhibitors)
SJG-136, a synthetic pyrrolobenzodiazepine (PBD) dimer, functions by forming sequence-specific DNA interstrand cross-links, primarily at purine-GATC-pyrimidine sequences in the minor groove of DNA nih.gov. These cross-links are reported to be more resistant to repair by DNA repair enzymes compared to those formed by agents like platinum compounds aacrjournals.orgaacrjournals.org. This distinct mechanism of action and observed lack of serious hematologic toxicities in some studies suggest the potential for combining SJG-136 with other cytotoxic and targeted therapies, including PARP inhibitors aacrjournals.orgaacrjournals.org. Preclinical investigations into such combinations are currently underway aacrjournals.orgaacrjournals.org.
The rationale for combining a DNA cross-linking agent like SJG-136 with PARP inhibitors stems from the concept of synthetic lethality. PARP inhibitors target the base excision repair pathway, which is crucial for repairing single-strand DNA breaks. When this pathway is inhibited, single-strand breaks can accumulate and collapse replication forks, leading to double-strand breaks. Cells with intact homologous recombination (HR) repair mechanisms can typically repair these double-strand breaks. However, in cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these double-strand breaks are not effectively repaired, leading to genomic instability and cell death.
SJG-136 induces DNA interstrand cross-links, a type of DNA damage that is primarily repaired by the HR pathway. Combining SJG-136 with a PARP inhibitor could potentially exploit HRD in cancer cells. By inhibiting PARP, the repair of single-strand breaks is impaired, potentially increasing the reliance on HR for repair of both spontaneous damage and the cross-links induced by SJG-136. In HR-deficient cells, the combined assault on DNA repair pathways could lead to synergistic cytotoxicity.
While direct clinical data specifically on SJG-136 in combination with PARP inhibitors is limited in the provided search results, the preclinical rationale is supported by the understanding of their respective mechanisms of action and the broader success seen in combining PARP inhibitors with other DNA-damaging agents or agents that induce HRD dana-farber.orgmdpi.comfrontiersin.orgnih.gov. For instance, combinations of PARP inhibitors with anti-angiogenic agents have shown significant improvement in progression-free survival in some ovarian cancer settings, highlighting the potential of combination strategies in this disease where SJG-136 has also been investigated mdpi.comfrontiersin.orgmdpi.com.
Preclinical studies are exploring combinations of SJG-136 with targeted therapies, such as PARP inhibitors aacrjournals.orgaacrjournals.org. The lack of significant myelosuppression observed with certain SJG-136 dosing schedules in early phase studies further supports the feasibility of combination approaches aacrjournals.orgascopubs.org.
Data Tables
While specific data tables detailing the efficacy of SJG-136 in combination with PARP inhibitors were not directly available in the search results, the rationale for such combinations is based on the known activity of SJG-136 as a DNA cross-linker and the role of PARP inhibitors in DNA repair pathways. The following table summarizes the key mechanisms involved:
| Agent | Primary Mechanism of Action | Key DNA Damage Induced/Targeted | Primary Repair Pathway Involved | Potential Synergy in HRD Cells |
| SJG-136 | DNA Minor Groove Cross-linking | Interstrand Cross-links | Homologous Recombination (HR) | Yes |
| PARP Inhibitor | Inhibition of PARP Enzyme Activity | Single-Strand Break Repair | Base Excision Repair (BER) | Yes |
This table illustrates how the distinct but complementary mechanisms of SJG-136 and PARP inhibitors could lead to synthetic lethality in cancer cells with impaired HR repair.
Further detailed research findings on specific combination regimens involving SJG-136 and PARP inhibitors are needed to fully evaluate their potential in translational and clinical settings.
Vi. Chemical Biology and Synthesis Considerations for Academic Research on Sjg 136
Design Principles of Pyrrolobenzodiazepine Dimers for DNA Targeting
Pyrrolobenzodiazepine (PBD) dimers are a class of sequence-selective DNA minor-groove binding crosslinking agents. adcreview.com SJG-136 is a rationally designed PBD dimer that binds covalently in the minor groove of DNA. ref.ac.ukaacrjournals.org PBD dimers contain two PBD monomer units linked together, typically at the C8 or C2 position. oup.commdpi.com These molecules are designed to fit into the minor groove of double-stranded DNA, allowing their electrophilic imine moieties at the N10-C11 position to alkylate the N2 position of guanine (B1146940) bases. adcreview.comoup.comamazonaws.com This interaction leads to the formation of covalent interstrand cross-links between opposite DNA strands. aacrjournals.orgadcreview.comoup.com
The design of PBD dimers like SJG-136 focuses on achieving sequence selectivity and efficient cross-linking. oup.comacs.org SJG-136 has shown a preference for binding to purine-GATC-pyrimidine sequences, forming sequence-specific cross-links. aacrjournals.orgresearchgate.net The length and nature of the linker connecting the two PBD units play a crucial role in determining the optimal DNA sequence for cross-linking. oup.comacs.org Studies have shown that PBD dimers with linkers containing an odd number of methylenes, such as the trimethylene linker in SJG-136, are generally more potent interstrand cross-linking agents. oup.comacs.org This is thought to be due to configurational factors that allow the PBD subunits to appropriately span and cross-link guanines separated by a specific number of base pairs (e.g., 2 base pairs for a trimethylene linker). acs.org
Beyond interstrand cross-links, research has revealed that SJG-136 can also form intrastrand cross-links and monoalkylated adducts, depending on the DNA sequence and the availability of appropriately positioned guanines. acs.orgnih.govresearchgate.net The ability of PBD dimers to bind to terminal guanines within DNA strand breaks has also been suggested as a potential mechanism of action. plos.org The covalent binding of PBDs to DNA can lead to the inhibition of processes like DNA replication and gene transcription, ultimately inhibiting cell growth. nih.gov Furthermore, PBDs can disrupt transcription factor-mediated gene expression, contributing to their cytotoxicity. mdpi.com
Synthetic Methodologies for SJG-136 and Analogues
The synthesis of pyrrolobenzodiazepines and their dimers, including SJG-136, involves complex multi-step procedures. SJG-136 itself was synthesized through a 16-step process, yielding significant quantities for preclinical studies. cancer.gov The chemical liability of the imine bond in PBDs can complicate their synthesis. asm.org
General synthetic strategies for PBD dimers often involve preparing PBD monomer units with appropriate functional groups that can be linked together. For example, a synthetic approach might focus on preparing a PBD monomer with a hydroxyl group at the C8 position, which can then be alkylated with a dibromoalkane linker to form the dimer. mdpi.com The introduction of specific substituents, such as fluorine atoms or aryl groups, at different positions on the PBD core is explored to generate analogues with altered DNA-binding affinities and potentially improved properties. mdpi.comresearchgate.net
Academic research in this area focuses on developing versatile synthetic routes to access novel PBD analogues and libraries to explore structure-activity relationships. oup.commdpi.comasm.org This includes synthesizing analogues with variations in the linker length and composition, as well as modifications to the PBD core structure. oup.comacs.orgresearchgate.net
Identification of Active Chemical Species (e.g., Dihydrate Adduct)
Detailed studies on highly purified SJG-136 led to the discovery that the dihydrate adduct is the actual active ingredient. cancer.gov SJG-136, as a bis-imine, is highly reactive toward water and protic solvents. cancer.govbrad.ac.uk In the presence of water, the imine moieties can react to form the bis-carbinolamine or dihydrate form. brad.ac.uk This equilibrium composition is influenced by the solvent. brad.ac.uk
Vii. Future Directions and Research Opportunities for Sjg 136
Elucidating Mechanisms of Clinical Toxicities
Understanding the precise mechanisms underlying the clinical toxicities observed with SJG-136 is a critical area for future research. Early phase I studies of SJG-136 identified dose-limiting toxicities, including vascular leak syndrome (VLS) and hepatotoxicity, particularly with certain dosing schedules. aacrjournals.orgnih.gov These toxicities were not fully predicted by preclinical models, highlighting a need for better predictive preclinical models and deeper investigation into the biological processes affected by SJG-136 in humans. aacrjournals.org Research is ongoing to determine the etiology of these observed toxicities. researchgate.net Further studies are needed to understand how SJG-136 interacts with non-target tissues and to identify potential cellular or molecular pathways that contribute to VLS and liver damage. This could involve detailed pharmacokinetic and pharmacodynamic studies to correlate drug exposure in specific tissues with observed toxic effects.
Optimizing Therapeutic Index through Novel Approaches
Optimizing the therapeutic index of SJG-136 and related PBD dimers is a key focus. The exquisite potency of PBD dimers, while advantageous for efficacy, has also presented challenges for systemic administration due to potential off-target toxicity. ucl.ac.uk Novel approaches to improve the therapeutic index include the development of prodrug strategies and the use of PBD dimers as payloads in antibody-drug conjugates (ADCs). ref.ac.ukucl.ac.uk ADCs deliver the cytotoxic payload directly to tumor cells expressing a specific target antigen, thereby minimizing systemic exposure and reducing toxicity to healthy tissues. ref.ac.ukucl.ac.uk SJG-136 and its analogues are well-suited as ADC warheads due to their high potency and ability to induce potent DNA damage. ref.ac.ukucl.ac.uk Further research is needed to design and evaluate novel linkers and targeting antibodies to enhance the specificity and efficacy of PBD-based ADCs while minimizing off-target effects and bystander toxicity to normal cells.
Exploring SJG-136 in Combination with Other Antineoplastic Agents
Exploring SJG-136 in combination with other antineoplastic agents presents a promising avenue for future research to potentially enhance efficacy and overcome resistance. Preclinical studies have suggested that SJG-136 may be effectively combined with both cytotoxic and targeted therapies, such as PARP inhibitors. aacrjournals.orgaacrjournals.org The DNA cross-links formed by SJG-136 appear to be more resistant to repair by certain DNA repair enzymes compared to those induced by agents like platinum compounds. aacrjournals.orgaacrjournals.org This characteristic suggests potential synergy with agents that target DNA repair pathways. Research into combinations with fludarabine (B1672870), for instance, has shown enhanced DNA interstrand crosslinking capacity in chronic lymphocytic leukemia cells, providing a rationale for such combinations, even in cases of fludarabine resistance. nih.gov Future studies should focus on identifying optimal combination partners, understanding the synergistic mechanisms, and evaluating the efficacy and safety of these combinations in relevant cancer models and clinical trials.
Development of Predictive Biomarkers for SJG-136 Response
The development of predictive biomarkers is crucial for identifying patients most likely to benefit from SJG-136 or PBD-based therapies and for understanding mechanisms of resistance. While SJG-136 has shown differential cytotoxicity across various cancer cell lines, the factors determining sensitivity or resistance are not fully elucidated. nih.govref.ac.uk Research into DNA damage response (DDR) pathways and their role in repairing SJG-136-induced cross-links is ongoing. aacrjournals.orgmdpi.com Alterations in DNA repair mechanisms, such as nucleotide excision repair (NER) and homologous recombination (HR), can influence sensitivity to DNA cross-linking agents. aacrjournals.org Studies have shown that the XPF-ERCC1 endonuclease and homologous recombination contribute to the repair of minor groove cross-links produced by SJG-136. ucl.ac.uk Upregulation of drug transporters like MDR1 (ABCB1) has also been implicated in acquired resistance to PBD dimer-based ADCs, and SJG-136 is a weak substrate for MDR1. aacrjournals.orgucl.ac.ukresearchgate.net Future research should aim to identify specific genetic or molecular markers, including those related to DNA repair capacity and drug transport, that can predict response or resistance to SJG-136 and guide patient selection for treatment. aacrjournals.org Functional biomarkers, such as the assessment of gamma-H2AX foci as a measure of DNA damage, have shown utility in evaluating DNA interaction and could be further explored as predictive markers. aacrjournals.orgresearchgate.netnih.gov
Investigation of SJG-136 in Novel Cancer Indications
While SJG-136 has been evaluated in solid tumors and hematological malignancies like ovarian cancer and leukemia, its potential in novel cancer indications warrants further investigation. ref.ac.ukpatsnap.comresearchgate.net Preclinical studies have demonstrated broad-spectrum antitumor activity against a range of human tumor xenograft models, including melanoma, ovarian carcinoma, breast carcinoma, glioma, colon carcinoma, and lung carcinoma. nih.govaacrjournals.org The unique mechanism of action of SJG-136, which differs from many conventional DNA-binding agents, suggests it may be effective in tumors resistant to other therapies. nih.govaacrjournals.orgaacrjournals.org Furthermore, the application of PBD dimers as payloads in ADCs opens up possibilities for targeting a wider array of cancers based on the expression of specific tumor-associated antigens. ref.ac.ukucl.ac.uk Exploring SJG-136 or next-generation PBD dimers in rare cancers or those with limited treatment options could provide new therapeutic avenues.
Structure-Activity Relationship Studies for Next-Generation PBD Dimers
Continued structure-activity relationship (SAR) studies are fundamental to the rational design and development of next-generation PBD dimers with improved properties. Decades of research have provided a detailed understanding of how structural modifications influence the biological activity and potency of PBDs. nih.govtandfonline.com Future SAR studies can focus on designing dimers with enhanced DNA sequence selectivity, altered DNA binding kinetics, improved stability, reduced susceptibility to resistance mechanisms (e.g., drug transporters or repair pathways), and optimized properties for conjugation to antibodies or other targeting moieties. ref.ac.uktandfonline.comamazonaws.com The development of more potent PBD dimers through rational structural modification has already been demonstrated, leading to compounds with picomolar and sub-picomolar activity in vitro. ref.ac.ukucl.ac.uk Advanced computational modeling and synthetic chemistry techniques will be crucial in guiding the design and synthesis of novel PBD analogues with tailored pharmacological profiles for specific therapeutic applications. creative-diagnostics.com
Q & A
Q. What is the molecular mechanism of SJG-136 as a DNA crosslinker, and how does it differ from classical alkylating agents?
SJG-136 induces DNA interstrand crosslinks (ICLs) by bridging guanine residues in opposing DNA strands via its pyrrolobenzodiazepine (PBD) dimer structure . Unlike classical alkylators (e.g., nitrogen mustards), which form monoadducts or intra-strand crosslinks, SJG-136's bifunctional binding disrupts DNA replication and transcription more effectively. To validate this mechanism:
- Use in vitro plasmid nicking assays (e.g., pBR322 DNA) to quantify crosslinking efficiency (XL50 = 45 nM) .
- Employ molecular docking simulations to map binding sites and compare with known alkylators like bendamustine .
Q. How to design in vitro experiments to assess SJG-136’s cytotoxicity across cancer cell lines?
- Cell line selection : Use panels with varying DNA repair capacities (e.g., BRCA-deficient vs. proficient lines) to study synthetic lethality.
- Dosage optimization : Perform dose-response assays (e.g., 0.1–100 µM) with 72-hour incubation, using MTT or clonogenic survival assays .
- Controls : Include untreated cells and positive controls (e.g., cisplatin). Document IC50 values and statistical significance (p < 0.05) via nonlinear regression .
Q. What methodologies are recommended to quantify SJG-136’s DNA crosslinking efficiency?
- Gel electrophoresis : Analyze pBR322 DNA migration patterns post-treatment; crosslinked DNA resists denaturation and migrates slower .
- Mass spectrometry : Identify adduct formation using LC-MS/MS with isotopically labeled SJG-135.
- Comet assay : Measure DNA damage in single cells under alkaline conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in SJG-136’s efficacy data between in vitro and in vivo models?
- Pharmacokinetic analysis : Measure plasma/tissue drug levels via HPLC to assess bioavailability discrepancies .
- Tumor microenvironment (TME) factors : Evaluate hypoxia, pH, and stromal interactions using 3D spheroid models or PDX systems.
- Data normalization : Apply mixed-effects models to account for inter-animal variability in xenograft studies .
Q. What strategies mitigate SJG-136 resistance in DNA repair-proficient cancers?
- Combination therapies : Co-administer PARP inhibitors (e.g., olaparib) to exploit synthetic lethality in homologous recombination repair (HRR)-competent cells .
- Epigenetic modulation : Test hypomethylating agents (e.g., azacitidine) to reactivate tumor suppressor genes silenced in resistant clones.
- CRISPR screening : Identify resistance-linked genes (e.g., FANCD2, ERCC1) via genome-wide knockout libraries .
Q. How to optimize SJG-136’s therapeutic window while minimizing off-target toxicity?
- Prodrug engineering : Develop hypoxia-activated prodrugs targeting tumor-specific redox conditions .
- Toxicogenomics : Use RNA-seq to compare gene expression profiles in healthy vs. tumor tissues post-treatment.
- Dosing schedules : Test metronomic dosing (frequent, low doses) to reduce peak plasma concentrations .
Q. What computational tools are effective for predicting SJG-136’s interactions with novel DNA targets?
- Molecular dynamics (MD) simulations : Model DNA duplex stability after SJG-136 adduction using AMBER or GROMACS.
- QSAR modeling : Corlate structural modifications (e.g., PBD linker length) with crosslinking efficacy .
- Machine learning : Train classifiers on existing alkylator datasets to predict toxicity profiles .
Methodological Considerations
Q. How to validate SJG-136’s purity and stability in experimental settings?
- Analytical chromatography : Use HPLC with UV/Vis detection (λ = 254 nm) and compare retention times to reference standards .
- Stability testing : Store SJG-136 in amber vials at −80°C; perform accelerated degradation studies under varying pH/temperature .
Q. What statistical approaches are robust for analyzing SJG-136’s synergistic effects in combination therapies?
Q. How to address reproducibility challenges in SJG-136 studies?
- Open protocols : Share detailed experimental workflows (e.g., buffer compositions, incubation times) in supplementary materials .
- Inter-lab validation : Collaborate with independent groups to replicate key findings using blinded samples .
Data Presentation Standards
- Tables/Figures : Include dose-response curves, survival plots, and crosslinking efficiency metrics. Avoid duplicating data in text and visuals .
- Ethical reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
